Ethyl 2-azepan-2-ylidenacetate
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Overview
Description
Ethyl 2-azepan-2-ylidenacetate is a chemical compound with the molecular formula C10H17NO2 . It has a molecular weight of 183.25 . It is used for proteomics research applications .
Molecular Structure Analysis
This compound contains a total of 30 bonds, including 13 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 seven-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis
This compound is an off-white low melting solid . It has a density of 1.053±0.06 g/cm3 .Scientific Research Applications
Antibacterial Activity
- Synthesis and Biological Properties: The synthesis of aminoalkyl esters of substituted acetic and propionic acids, including derivatives of 2-azepan-1-yl, has been shown to possess high antibacterial activity. Some derivatives also exhibited strong peripheral n-cholinolytic activity (Isakhanyan et al., 2013).
Chemical Properties and Reactions
- Ring Fission Studies: Ethyl propiolate interaction with certain azepane derivatives has been studied, revealing a fission of the azepine ring at specific bonds (Voskressensky et al., 2009).
- Ring Expansion: Chiral-bridged azepanes have been synthesized through stereoselective ring expansion of 2-azanorbornan-3-yl methanols. The resulting 2-azabicyclo[3.2.1]octane system was created via aziridinium intermediates (Wojaczyńska et al., 2012).
Pharmacological and Medicinal Chemistry
- Development of H+/K(+)-ATPase Inhibitors: Ethyl 2-[1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, a derivative of azepane, has been synthesized and shown to inhibit H+/K(+)-ATPase with mucosal protective activity against gastric lesions (Terashima et al., 1995).
- Ca(2+)-activated K+ Permeability Blockers: Investigation of cetiedil analogues, including azepane derivatives, has been conducted to study their blocking effect on the calcium-activated potassium ion permeability in red blood cells (Roxburgh et al., 2001).
Synthesis and Optimization
- Asymmetric Synthesis: The asymmetric synthesis of α-alkylated azepane-2-carboxylic acid esters via Schmidt rearrangement and selective reduction has been achieved (Georg et al., 1991).
- PKB Inhibitors: Novel azepane derivatives have been prepared and evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA), leading to the identification of plasma-stable and highly active compounds (Breitenlechner et al., 2004).
Safety and Hazards
properties
IUPAC Name |
ethyl (2E)-2-(azepan-2-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)8-9-6-4-3-5-7-11-9/h8,11H,2-7H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZCSNCXDNQBNN-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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